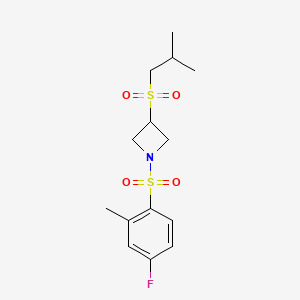
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with sulfonyl groups. One of these sulfonyl groups is attached to a 4-fluoro-2-methylphenyl group and the other to an isobutyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the sulfonyl groups. The 4-fluoro-2-methylphenyl and isobutyl groups would likely be introduced as part of the sulfonyl groups, possibly through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, which would impart some degree of ring strain due to its small size. The sulfonyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” could potentially undergo a variety of chemical reactions. The azetidine ring might undergo ring-opening reactions under certain conditions. The sulfonyl groups could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and the presence of the azetidine ring and sulfonyl groups would all influence its properties .Applications De Recherche Scientifique
Broad Specificity Antibodies for Sulfonamide Antibiotics
Research has shown the development of broad specificity antibodies for sulfonamide antibiotics, demonstrating the application of sulfonamide derivatives in creating highly sensitive detection assays. This includes the enzyme-linked immunosorbent assay (ELISA) for the analysis of sulfonamide antibiotics in milk samples, highlighting the potential for environmental and food safety applications (Adrián et al., 2009).
Biomonitoring and Environmental Health
Studies on perfluorooctanesulfonate (PFOS) have contributed to understanding the environmental persistence and health implications of sulfonyl-based compounds. Research into PFOS, a derivative of perfluorooctanesulfonyl fluoride, underscores the importance of monitoring and assessing the health risks of sulfonyl-based compounds in the environment (Butenhoff et al., 2006).
Molecular Imaging and ApoSense Compounds
Sulfonamide derivatives, specifically within the ApoSense family, have been explored for their potential in molecular imaging and monitoring apoptotic cell death. This includes the synthesis of radiolabeled analogs for positron emission tomography (PET) studies, demonstrating applications in medical imaging and cancer research (Basuli et al., 2012).
Nicotinic Acetylcholine Receptor Binding
Fluorine-substituted azetidine derivatives have been investigated for their binding properties to nicotinic acetylcholine receptors (nAChR), indicating potential applications in neuroscience research and the development of therapeutic agents for neurological disorders (Doll et al., 1999).
Propriétés
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)14-5-4-12(15)6-11(14)3/h4-6,10,13H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRQDFVCBLDCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

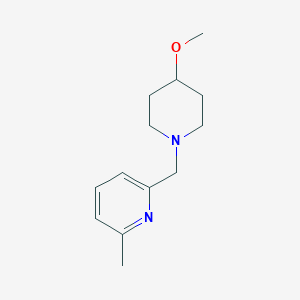
![2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2605807.png)
![(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2605809.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2605810.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2605811.png)
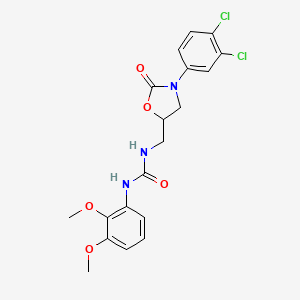
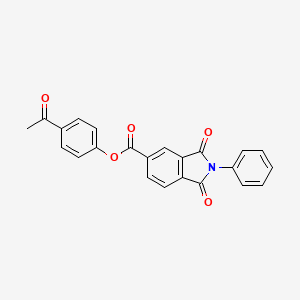
![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)
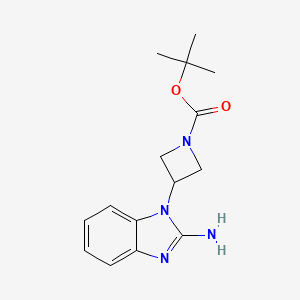
![N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B2605820.png)
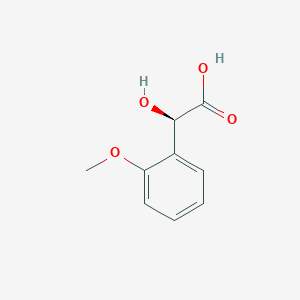
![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)
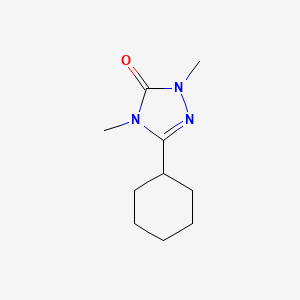
![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)